

GD-Tex chemical structure and properties

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An In-depth Technical Guide to GD-Tex (Motexafin Gadolinium)

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

GD-Tex, known scientifically as Motexafin Gadolinium and by the trade name Xcytrin, is a synthetic metallotexaphyrin that has garnered significant interest in the field of oncology.[1][2] [3] As a member of the texaphyrin family, it is an expanded porphyrin-like molecule designed to chelate large metal ions.[4] The incorporation of a paramagnetic gadolinium(III) ion allows **GD-Tex** to be detectable by magnetic resonance imaging (MRI), offering the unique advantage of visualizing its accumulation in tumor tissues.[5][6] This document serves as a detailed technical resource on the chemical structure, physicochemical properties, and mechanism of action of **GD-Tex**.

Chemical Structure

The chemical structure of **GD-Tex** consists of a central gadolinium (Gd³+) ion coordinated within the planar, pentadentate aromatic macrocycle of a texaphyrin ligand.[4] The texaphyrin core is approximately 20% larger than that of a porphyrin, which is essential for accommodating the large gadolinium cation.[7] While the systematic IUPAC name is "(PB-7-11-233'2'4)-bis(acetato-kappaO)(9,10-diethyl-20,21-bis(2-(2-(2-methoxyethoxy)ethoxy)-4,15-dimethyl-8,11-imino-3,6:16,13-dinitrilo-1,18-benzodiazacycloeicosine-5,14-dipropanolato-kappaN(1),kappaN(18),kappaN(23),kappaN(24),kappaN(25))gadolinium", it is commonly

referred to by its non-proprietary name, Motexafin Gadolinium.[4]



The structure is further characterized by two axially coordinated acetate ligands and polyethyleneglycol substituents that enhance its water solubility.[4][8]

Common Synonyms: Motexafin gadolinium, Xcytrin, **Gd-Tex**, Gadolinium texaphyrin, GdT2B2, PCI-0120.[4][5][7][9][10]

Properties of GD-Tex

The biological activity and pharmacokinetic profile of **GD-Tex** are dictated by its distinct physicochemical properties.

Physicochemical Properties

Property	Value	Reference(s)
Molecular Formula	C52H74GdN5O14 ⁻	[4]
Molecular Weight	1150.4 g/mol	[4]
Appearance	Scarlet red solid	[10]
UV/Vis Absorption	Soret-like band at 468 nm, Q-band at 742 nm	[4]
HPLC Purity	~87.58%	[10]

Pharmacokinetic Properties (in CD1 mice)

Parameter	Value	Reference(s)
Route of Administration	Intravenous (i.v.) or Intraperitoneal (i.p.)	[11]
Dosage	40 mg/kg	[11]
Half-life (T1/2β)	12.9 hours	[11]
Intraperitoneal Bioavailability	87.4%	[11]
Distribution	Not widely distributed into less well-perfused tissues	[11]



In Vitro Activity

Parameter	Value	Condition	Reference(s)
K _m for human/rat TrxR1	8.65 μΜ	[8]	
kcat/K _m for human/rat TrxR1	4.86 x 10 ⁴ M ⁻¹ s ⁻¹	[8]	
IC ₅₀ for rat TrxR (non-competitive)	6 μΜ	[8]	
IC ₅₀ for mouse RNR (with human Trx)	2 μΜ	3 μM reduced human Trx	[8]
IC ₅₀ for mouse RNR (with DTT)	6 μΜ	4 mM dithiothreitol	[8]

Synthesis of GD-Tex

The synthesis of Motexafin Gadolinium is a complex, multi-step process. Recent advancements have focused on developing greener and more efficient synthetic routes to improve yield and purity while reducing the reliance on hazardous materials and chromatographic purification.[5][9]

Experimental Protocol for Synthesis (Conceptual Overview)

While a detailed, step-by-step industrial synthesis protocol is proprietary, the general methodology reported in the scientific literature involves the following key steps[4][5]:

- Formation of the Tripyrrole Adduct: The synthesis begins with the acid-catalyzed condensation of methyl 3-[2-(acetoxymethyl)-5-(benzyloxycarbonyl)-4-methyl-1H-pyrrol-3-yl]propionate and 3,4-diethylpyrrole to yield a tripyrrolyl intermediate.[4]
- Reduction and Deprotection: The ester functionalities of the adduct are reduced to diols using a reducing agent such as a borane-THF complex. This is followed by the removal of the benzyl ester protecting group through catalytic hydrogenation.[4]



- Macrocyclization: The texaphyrin macrocycle is formed through a subsequent condensation reaction.
- Metallation: The gadolinium(III) ion is inserted into the texaphyrin ligand, a process typically achieved by reacting the macrocycle with a gadolinium salt like gadolinium(III) acetate.
- Purification: The final product is purified, for instance, by crystallization from a solvent system such as isopropanol and heptane, to obtain a scarlet red solid.[10]

Mechanism of Action and Signaling Pathway

GD-Tex exerts its anticancer effects primarily by inducing oxidative stress within tumor cells.[1] [12] This is accomplished through a futile redox cycling process that leads to the generation of reactive oxygen species (ROS) and the depletion of intracellular reducing metabolites.[4][12]

Inhibition of Thioredoxin Reductase

A primary molecular target of **GD-Tex** is the enzyme thioredoxin reductase (TrxR).[8][12] TrxR is a vital component of the thioredoxin (Trx) system, which plays a central role in maintaining cellular redox homeostasis.[13][14] **GD-Tex** functions as a substrate for TrxR, promoting the oxidation of NADPH and, in the presence of oxygen, catalyzing the formation of superoxide and hydrogen peroxide through redox cycling.[8] Additionally, **GD-Tex** acts as a non-competitive inhibitor of TrxR.[8]

Inhibition of Ribonucleotide Reductase

GD-Tex also targets and inhibits ribonucleotide reductase (RNR), an enzyme critical for the de novo synthesis of deoxyribonucleotides required for DNA replication and repair.[8] The function of RNR is dependent on the reducing equivalents supplied by the thioredoxin system. By inhibiting both TrxR and RNR, **GD-Tex** effectively disrupts two pathways essential for the survival and proliferation of cancer cells.[8]

Induction of Apoptosis

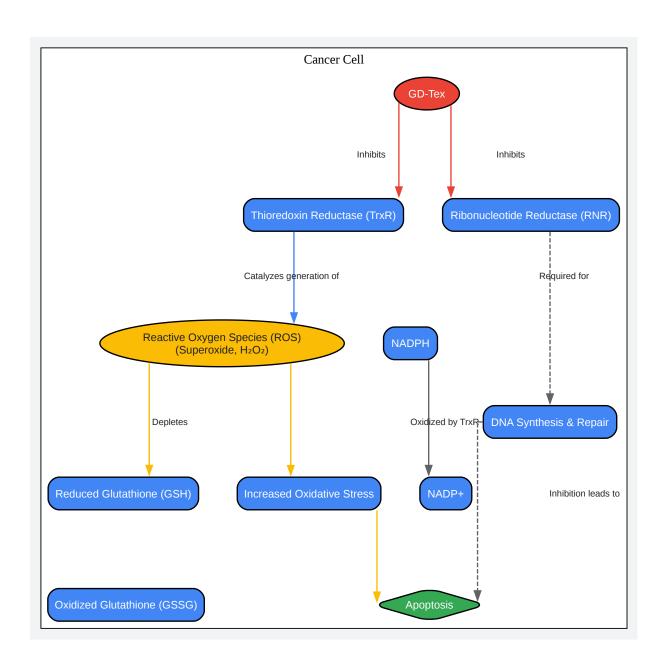
The elevated levels of ROS and the compromised redox state of the cell, induced by **GD-Tex**, trigger apoptotic signaling cascades, culminating in programmed cell death.[4][9] The preferential accumulation of **GD-Tex** in tumor cells, likely due to their higher metabolic activity, contributes to its selective cytotoxicity.[2]



Signaling Pathway Diagram

The diagram below provides a visual representation of the signaling pathway through which **GD-Tex** exerts its cytotoxic effects on cancer cells.





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Caption: Proposed signaling pathway of **GD-Tex** in cancer cells.



Conclusion

GD-Tex is a promising anti-cancer agent characterized by a novel mechanism of action that exploits the redox vulnerabilities of tumor cells. Its ability to inhibit the thioredoxin system, leading to oxidative stress and apoptosis, positions it as a valuable candidate for monotherapy or in combination with conventional treatments like radiation and chemotherapy. The unique feature of MRI detectability adds a diagnostic dimension to its therapeutic potential. This technical guide provides a comprehensive summary of the current knowledge on **GD-Tex**, offering a valuable resource for researchers and clinicians working towards the development of more effective cancer therapies.

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